5-Bromo-2-fluorobenzamide
Overview
Description
5-Bromo-2-fluorobenzamide is an organic compound with the molecular formula C7H5BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 5th and 2nd positions, respectively
Scientific Research Applications
5-Bromo-2-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-fluorobenzamide can be synthesized from 5-bromo-2-fluorobenzonitrile. The nitrile is heated in concentrated sulfuric acid at 110°C for one hour. After cooling, the reaction mixture is diluted with ice-cold water, and the resulting slurry is extracted with ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as bromination and fluorination of benzamide derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or fluorine atoms.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce carboxylic acids.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzamide: Similar structure but with different positional isomerism.
4-Bromo-2-fluorobenzamide: Another positional isomer with bromine and fluorine atoms at different positions.
Uniqueness
5-Bromo-2-fluorobenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides distinct properties compared to other benzamide derivatives.
Properties
IUPAC Name |
5-bromo-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGQVUXQRXLNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381182 | |
Record name | 5-bromo-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214210-17-0 | |
Record name | 5-Bromo-2-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214210-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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